
(R)-2,2-Difluoro-1-(pyridin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine is a chiral compound characterized by the presence of a pyridine ring and two fluorine atoms attached to the ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine typically involves the introduction of the difluoro group and the pyridine ring into the ethanamine structure. One common method involves the reaction of pyridin-2-ylmethanamine with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the difluoro compound .
Industrial Production Methods
Industrial production of ®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The difluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-2-yl ketones, while reduction can produce pyridin-2-yl amines .
Scientific Research Applications
®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The presence of the difluoro group and the pyridine ring allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
®-1-(Pyridin-2-yl)ethanamine: Similar structure but lacks the difluoro group.
2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of the ethanamine moiety.
Pyrrolidine derivatives: Different ring structure but similar biological activities
Uniqueness
®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine is unique due to the presence of the difluoro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H8F2N2 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(1R)-2,2-difluoro-1-pyridin-2-ylethanamine |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)6(10)5-3-1-2-4-11-5/h1-4,6-7H,10H2/t6-/m1/s1 |
InChI Key |
VJYBMLHLZAGWBW-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](C(F)F)N |
Canonical SMILES |
C1=CC=NC(=C1)C(C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


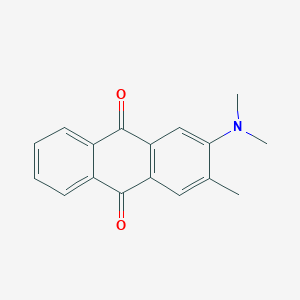


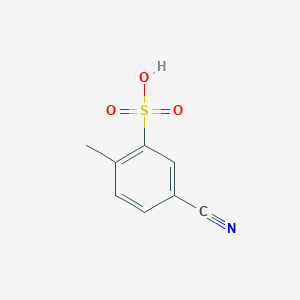
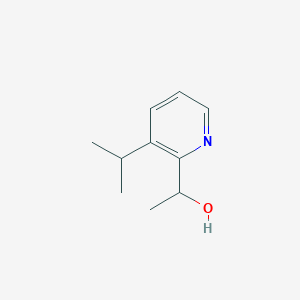
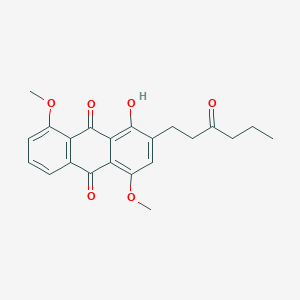
![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)

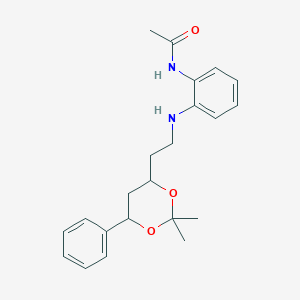

![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)
![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)

